
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-(Dimethylamino)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C16H21N3O2S and its molecular weight is 319.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Directed Lithiation and Electrophilic Substitution
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea showcases its utility in organic synthesis. The process involves doubly lithiating the molecule, allowing for high yields of substituted products through reactions with various electrophiles. This methodology opens avenues for synthesizing complex molecules, including those with potential pharmacological activities (Smith, El‐Hiti, & Alshammari, 2013).
Acetylcholinesterase Inhibition for Neurodegenerative Disorders
A study on flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, including derivatives similar to the target compound, demonstrated their potential as acetylcholinesterase inhibitors. This research highlights the compound's relevance in designing treatments for neurodegenerative disorders such as Alzheimer's disease. The study focused on optimizing the spacer length for efficient interaction with enzyme hydrophobic binding sites, suggesting a promising approach to drug design (Vidaluc, Calmel, Bigg, Carilla, & Briley, 1995).
Synthetic Pathways and Chemical Transformations
Research on α-ureidoalkylation of N-[2-(dimethylamino)ethyl]urea with various imidazolidin-2-ones resulted in the synthesis of novel glycoluril hydrochlorides. This study provides insights into synthetic pathways for creating structurally diverse molecules with potential chemical and biological applications. The variation in yields based on the substituents of the starting materials indicates the complexity and versatility of reactions involving urea derivatives (Gazieva et al., 2009).
Molecular Docking and Anticonvulsant Activity
A molecular docking study involving urea/thiourea derivatives, akin to the compound of interest, assessed their anticonvulsant activity. This research underscores the compound's potential in developing treatments for epilepsy. The study evaluated the neuroprotective properties through biochemical estimations, providing a foundation for future drug design aimed at treating neurological disorders (Thakur, Deshmukh, Jha, & Kumar, 2017).
Antiparkinsonian Activity and Neuroprotection
Synthesized urea and thiourea derivatives exhibited significant antiparkinsonian activity in a study aimed at exploring treatments for Parkinson's disease. The research highlights the therapeutic potential of such compounds in addressing neurodegenerative conditions, emphasizing their role in mitigating oxidative stress and providing neuroprotection (Azam, Alkskas, & Ahmed, 2009).
Eigenschaften
IUPAC Name |
1-[2-(dimethylamino)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2S/c1-19(2)14(12-8-9-22-11-12)10-17-16(20)18-13-6-4-5-7-15(13)21-3/h4-9,11,14H,10H2,1-3H3,(H2,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGFKVCWMVSSEPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)NC1=CC=CC=C1OC)C2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
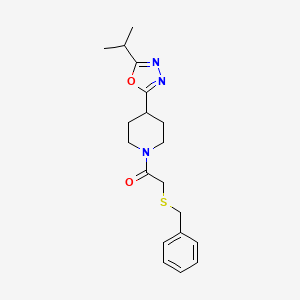


![4-[2-(Dimethylamino)ethyl-methylamino]cyclohexan-1-one](/img/structure/B2932917.png)
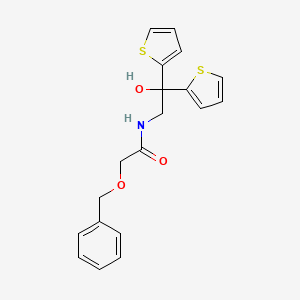
![4-(2-methylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2932921.png)

![4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B2932923.png)

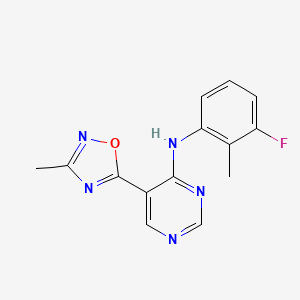
![Tert-butyl 4,8-diazatricyclo[5.2.2.0,2,6]undecane-8-carboxylate](/img/structure/B2932930.png)
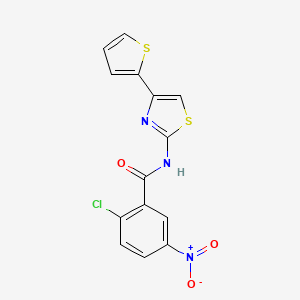
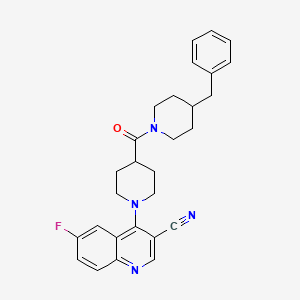
![N-Ethyl-N-[2-[(1-hydroxycycloheptyl)methyl-methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2932937.png)
